molecular formula C7H14O B3081065 (1R)-2,2-dimethylcyclopentan-1-ol CAS No. 109530-56-5

(1R)-2,2-dimethylcyclopentan-1-ol

Cat. No.: B3081065
CAS No.: 109530-56-5
M. Wt: 114.19 g/mol
InChI Key: HHZBHIQGEGSCJF-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2,2-dimethylcyclopentan-1-ol is an organic compound with the molecular formula C8H16O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a cyclopentane ring with two methyl groups and a hydroxyl group attached to the first carbon atom. The (1R) designation indicates the specific spatial configuration of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-dimethylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of 2,2-dimethylcyclopentanone using a chiral reducing agent to ensure the desired (1R) configuration. Another method includes the use of Grignard reagents, where 2,2-dimethylcyclopentanone reacts with a suitable Grignard reagent followed by hydrolysis to yield the alcohol.

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation of 2,2-dimethylcyclopentanone. This process is carried out under controlled conditions to ensure high yield and purity of the desired enantiomer. The use of chiral catalysts is crucial in this process to achieve the specific (1R) configuration.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,2-dimethylcyclopentanone.

    Reduction: Further reduction can lead to the formation of 2,2-dimethylcyclopentane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.

Major Products Formed

    Oxidation: 2,2-dimethylcyclopentanone

    Reduction: 2,2-dimethylcyclopentane

    Substitution: Various halogenated derivatives depending on the reagent used

Scientific Research Applications

(1R)-2,2-dimethylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances and flavors due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R)-2,2-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects. The exact pathways and molecular targets are still under investigation, but its ability to modulate enzyme activity is of particular interest.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethylcyclopentanone: The ketone form of the compound, which lacks the hydroxyl group.

    2,2-dimethylcyclopentane: The fully reduced form, which lacks both the hydroxyl and carbonyl groups.

    (1S)-2,2-dimethylcyclopentan-1-ol: The enantiomer of the compound with the opposite spatial configuration.

Uniqueness

(1R)-2,2-dimethylcyclopentan-1-ol is unique due to its specific (1R) configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential biological activity make it a valuable compound in various fields of research.

Properties

IUPAC Name

(1R)-2,2-dimethylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-7(2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZBHIQGEGSCJF-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC[C@H]1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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